1-Ethyl-3-guanidinothiourea Hydrochloride
Overview
Description
1-Ethyl-3-guanidinothiourea hydrochloride (EGTH) is an organic compound that has been used in a variety of scientific research applications. It is a colorless crystalline solid which is soluble in water, ethanol, and other organic solvents. EGTH is a guanidine derivative, which is a type of organic compound that contains a nitrogen atom linked by single or double bonds to two other carbon atoms. It is a highly versatile compound and has been used in a variety of different scientific research applications.
Scientific Research Applications
Genotoxicity Studies
1-Ethyl-1-nitrosourea (ENU), a compound related to 1-Ethyl-3-guanidinothiourea Hydrochloride, has been extensively used in research for its potent mutagenic properties. It's particularly effective in inducing mutations in various organisms, ranging from viruses to mammalian germ cells, and has been instrumental in understanding the mutagenic effects on mouse germ cells. ENU's unique mutation spectrum, which differs from that of 1-methyl-1-nitrosourea, makes it a valuable tool in molecular genetics research (Shibuya & Morimoto, 1993).
Antibacterial Research
The synthesis of novel heterocyclic compounds containing sulfonamido moieties, involving the reaction with 1-Ethyl-3-guanidinothiourea Hydrochloride, has shown promising antibacterial properties. Research in this area aims to develop new antibacterial agents, with some compounds demonstrating significant activity (Azab, Youssef & El-Bordany, 2013).
Synthesis of 1,4-Dihydropyridines
Guanidine hydrochloride, a compound related to 1-Ethyl-3-guanidinothiourea Hydrochloride, has been used as a catalyst in the synthesis of 1,4-dihydropyridines. This process is significant in the pharmaceutical industry as 1,4-dihydropyridines are key in the synthesis of various drugs (Cahyana, Ardiansah & Aisy, 2020).
Development of Anticancer Agents
Research involving the reaction of isatin derivatives with compounds like 1-Ethyl-3-guanidinothiourea Hydrochloride has led to the synthesis of new N-methylsulphonyl and N-benzenesulphonyl-3-indolyl heterocycles. These compounds have been tested for their antimicrobial activity and show promise as potential anticancer agents (El-Sawy, Mandour, El-Hallouty, Shaker & Abo‐Salem, 2013).
Urotensin-II Receptor Agonists
Research has identified compounds structurally related to 1-Ethyl-3-guanidinothiourea Hydrochloride as nonpeptidic agonists of the urotensin-II receptor. These findings are significant for their potential use as pharmacological research tools and drug leads (Croston et al., 2002).
Protein Folding Studies
Studies have shown that guanidine hydrochloride, a compound similar to 1-Ethyl-3-guanidinothiourea Hydrochloride, can induce folding in proteins. This finding is important in understanding protein structure and stability, providing insight into protein folding mechanisms (Hagihara, Aimoto, Fink & Goto, 1993).
Antimicrobial and Antitumor Evaluation
Research on the treatment of ethyl β-aryl-α-cyanoacrylate with 1-Ethyl-3-guanidinothiourea Hydrochloride has resulted in the formation of pyrimidine derivatives with significant antimicrobial and anticancer activities. These findings are crucial in developing new therapeutic agents (Hasanen, El‐Deen, El-desoky & Abdalla, 2014).
properties
IUPAC Name |
1-(diaminomethylideneamino)-3-ethylthiourea;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11N5S.ClH/c1-2-7-4(10)9-8-3(5)6;/h2H2,1H3,(H4,5,6,8)(H2,7,9,10);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLSXLCPLOKTRCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=S)NN=C(N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12ClN5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50733851 | |
Record name | 2-(Diaminomethylidene)-N-ethylhydrazine-1-carbothioamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50733851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-3-guanidinothiourea Hydrochloride | |
CAS RN |
381670-29-7 | |
Record name | 2-(Diaminomethylidene)-N-ethylhydrazine-1-carbothioamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50733851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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